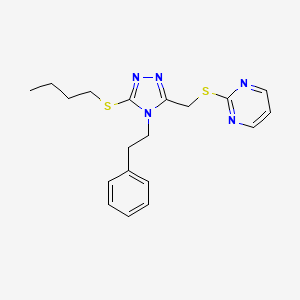

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Beschreibung

2-(((5-(Butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a butylthio group at position 5, a phenethyl group at position 4, and a pyrimidine-linked thioether moiety. This compound is synthesized via alkylation or nucleophilic substitution reactions involving intermediates such as 4-phenethyl-5-mercapto-1,2,4-triazole derivatives. Its structure is confirmed by $ ^1H $ NMR spectroscopy, which reveals characteristic peaks for the phenethyl aromatic protons (δ 7.2–7.4 ppm), butylthio chain protons (δ 0.94–3.10 ppm), and pyrimidine protons (δ 8.0–8.5 ppm) . The compound crystallizes as a yellow powder with a melting point of 241°C and a high synthetic yield of 91% under optimized microwave-assisted conditions .

Biological studies highlight its significant antibacterial activity, inhibiting E. coli and S. aureus growth at 125 μg/ml, attributed to its sulfur-rich structure enhancing membrane permeability and disrupting microbial enzymatic systems .

Eigenschaften

IUPAC Name |

2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5S2/c1-2-3-14-25-19-23-22-17(15-26-18-20-11-7-12-21-18)24(19)13-10-16-8-5-4-6-9-16/h4-9,11-12H,2-3,10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSLKTQIUMOGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis typically begins with commercially available starting materials. The general procedure involves:

Formation of 5-(butylthio)-4-phenethyl-4H-1,2,4-triazole:

Starting with phenethylamine and butylthiol.

Condensation with formamide to form the triazole ring.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions:

Oxidation:

Possible oxidation of the thioether group to a sulfone or sulfoxide.

Common reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction:

Reduction of any existing oxidized sulfur groups back to thioethers.

Common reagents: Sodium borohydride, lithium aluminum hydride.

Substitution:

Nucleophilic substitution reactions on the pyrimidine ring.

Common reagents: Alkyl halides, sodium azide.

Major Products:

Sulfoxides and sulfones from oxidation reactions.

Reduced thioether forms from reduction reactions.

Substituted derivatives from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Its complex structure makes it a candidate for use as a ligand in catalytic processes.

Material Science: Potential use in creating new materials with specific electronic properties.

Biology and Medicine:

Pharmacology: Explored for its potential as a therapeutic agent due to the bioactivity of its structural motifs.

Enzyme Inhibition: Its triazole and pyrimidine rings make it a potential inhibitor for various enzymes.

Industry:

Agrichemicals: Possible use in designing new pesticides or herbicides.

Dyes and Pigments: Its structure can be modified to create novel dyes.

Wirkmechanismus

Mechanism of Action: The compound interacts with biological targets primarily through its triazole and pyrimidine rings, which can form strong hydrogen bonds and coordinate with metal ions. These interactions can disrupt the normal function of enzymes, leading to inhibitory effects.

Molecular Targets and Pathways Involved:

Enzymes: Targets may include kinases and proteases.

Cell Signaling Pathways: Potential influence on pathways involving these enzymes, impacting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Chain Length and Toxicity : Longer alkyl chains (e.g., octylthio in compound 1.13) reduce acute toxicity compared to shorter chains (methylthio in 1.6), likely due to enhanced metabolic stability and reduced membrane disruption .

- Aromatic vs. Aliphatic Substituents : Phenethyl and pyridyl groups (target compound) improve antibacterial activity over purely aliphatic substituents (e.g., 5q), suggesting aromatic interactions with microbial targets .

Antibacterial Activity

The target compound’s MIC of 125 μg/ml against E. coli and S. aureus is comparable to 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, which inhibits similar pathogens at 100–150 μg/ml . However, it underperforms against Candida albicans compared to Tryfuzol® (piperidine derivative), which exhibits broad-spectrum antifungal action at <50 μg/ml .

Toxicity Profile

The target compound’s acute toxicity remains unquantified in the provided evidence, but structural analogs suggest that phenethyl groups may increase cytotoxicity relative to methyl-substituted derivatives (e.g., 1.13 vs. 1.6) .

Biologische Aktivität

The compound 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine represents a novel class of triazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a triazole ring, a pyrimidine moiety, and a butylthio group. The synthesis typically involves multi-step organic reactions that optimize yields and purity. Key steps include:

- Formation of the Triazole Ring : This is achieved through condensation reactions involving thiourea and hydrazine derivatives.

- Introduction of the Butylthio Group : Substitution reactions introduce the butylthio group into the triazole framework.

- Formation of the Pyrimidine Moiety : The final steps involve coupling reactions that yield the complete pyrimidine structure.

Biological Activity

Research indicates that compounds similar to 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibit various biological activities:

Antimicrobial Properties

Several studies have demonstrated that triazole derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is often linked to their ability to inhibit enzyme activity in microbial cells.

| Compound | Target Pathogen | Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | E. coli | Bactericidal | 12.5 |

| Compound B | S. aureus | Bacteriostatic | 8.0 |

| Compound C | C. albicans | Fungicidal | 15.0 |

Anti-inflammatory Activity

Triazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of these compounds has been explored, with findings suggesting they can scavenge free radicals effectively. This property is particularly relevant in conditions associated with oxidative stress.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on Inhibition of Tyrosinase Activity : A series of triazole derivatives were evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The best-performing compound exhibited an IC50 value significantly lower than standard inhibitors like kojic acid .

- Antimicrobial Evaluation : In a comparative study, various triazole derivatives were tested against clinical isolates of bacterial strains. The results indicated that modifications to the side chains significantly enhanced antibacterial activity .

The biological activity of 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine) can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole compounds act by inhibiting key enzymes involved in metabolic pathways of pathogens.

- Receptor Interaction : The structural features allow for interaction with various biological receptors, potentially leading to therapeutic effects.

Q & A

Q. What are the critical synthetic steps and reaction conditions required to synthesize 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine?

- Methodological Answer : Synthesis typically involves:

- Triazole Core Formation : Cyclization of precursors (e.g., hydrazine derivatives and isothiocyanates) under reflux conditions, often in polar aprotic solvents like DMF or DMSO .

- Thioether Linkage Introduction : Alkylation or nucleophilic substitution reactions using butylthiol and methylthio intermediates, requiring precise temperature control (60–80°C) and catalysts such as K₂CO₃ .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and thioether linkages .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=S at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve synthetic byproducts .

Q. What are the key structural features of this compound that influence its potential biological activity?

- Methodological Answer :

- Triazole-Pyrimidine Core : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Butylthio and Phenethyl Groups : Increase lipophilicity, improving membrane permeability and target engagement .

- Thioether Linkages : Provide metabolic stability compared to oxygen analogs, as seen in structurally related antifungal agents .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity of this compound during synthesis?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reaction rate and byproduct formation .

- Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) for thioether formation efficiency .

- Temperature Gradients : Use controlled heating (e.g., 70°C for 12 hours) to minimize decomposition, monitored via TLC .

- Purification Strategy : Compare recrystallization (cost-effective) vs. flash chromatography (higher purity) based on scale and downstream applications .

Q. What strategies can resolve contradictions in reported biological activity data among structurally similar triazole-pyrimidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., butylthio vs. methylthio) and compare bioactivity using standardized assays (e.g., MIC for antifungals) .

- Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structural vs. methodological variables .

Q. How do thioether linkages and aromatic substituents affect the compound’s interaction with biological targets such as enzymes?

- Methodological Answer :

- Thioether Role : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of thioether vs. ether analogs with target enzymes .

- Aromatic Substituent Effects : Synthesize analogs with substituted phenyl groups (e.g., para-fluorophenyl) and measure inhibition kinetics (Ki values) to assess hydrophobic/electronic contributions .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., cysteine-to-serine mutations) to test if thioether groups engage in covalent bonding .

Q. What experimental design considerations are critical when investigating the enzyme inhibition kinetics of this compound?

- Methodological Answer :

- Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to assess variability .

- Control Groups : Include positive controls (known inhibitors) and solvent-only controls to normalize background activity .

- Time-Dependent Studies : Pre-incubate the compound with enzymes (0–60 minutes) to identify irreversible binding, if any .

Q. How can computational methods complement experimental data in understanding this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and tautomeric equilibria (e.g., thione-thiol shifts) .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in water vs. DMSO) to correlate with experimental solubility data .

- Spectroscopic Validation : Overlay computed IR/NMR spectra with experimental data to verify accuracy of computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.